Cas no 300807-74-3 (2-Methyl-4-nitrobutan-1-ol)

2-メチル-4-ニトロブタン-1-オールは、有機合成において有用な中間体として知られるニトロアルコール化合物です。分子式C5H11NO3で表され、1級アルコールとニトロ基を併せ持つことが特徴です。この構造的特徴により、多様な誘導体合成への応用が可能であり、特に医薬品や農薬中間体の合成において重要な役割を果たします。高い反応性を示すニトロ基は還元反応によるアミン誘導体への変換が容易で、アルコール部位はエステル化やエーテル化などの官能基変換に適しています。また、比較的安定な物性を示すため、取り扱いやすさも利点の一つです。

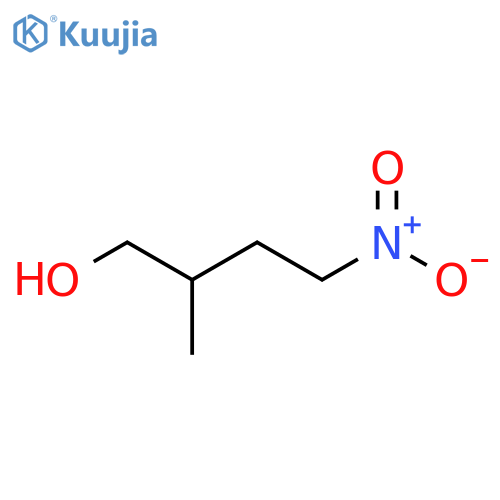

2-Methyl-4-nitrobutan-1-ol structure

商品名:2-Methyl-4-nitrobutan-1-ol

2-Methyl-4-nitrobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-nitrobutan-1-ol

- SCHEMBL3328096

- EN300-6506355

- ETHYL2-[(2-OXOPROPYL)THIO]ACETATE

- 300807-74-3

- AKOS015841775

- FT-0682436

- 2-Methyl-4-nitrobutan-1-ol

-

- インチ: 1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3

- InChIKey: CZUKMJNCZHVKEK-UHFFFAOYSA-N

- ほほえんだ: OCC(C)CC[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 133.07389321g/mol

- どういたいしつりょう: 133.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 88.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-Methyl-4-nitrobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6506355-0.1g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 0.1g |

$1257.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-0.25g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 0.25g |

$1315.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-0.5g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 0.5g |

$1372.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-2.5g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 2.5g |

$2800.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-0.05g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 0.05g |

$1200.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-5.0g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 5g |

$4143.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-10.0g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 10g |

$6144.0 | 2023-05-30 | ||

| Enamine | EN300-6506355-1.0g |

2-methyl-4-nitrobutan-1-ol |

300807-74-3 | 1g |

$1429.0 | 2023-05-30 |

2-Methyl-4-nitrobutan-1-ol 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

300807-74-3 (2-Methyl-4-nitrobutan-1-ol) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量